molecular formula C61H99N19O15 B12319317 H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2

Cat. No.: B12319317
M. Wt: 1338.6 g/mol
InChI Key: ZSPXOUGXONWRQC-UHFFFAOYSA-N
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Description

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 is a synthetic peptide composed of ten amino acids. This compound is a fragment of neuropeptide Y, specifically modified to include D-amino acids at certain positions. Neuropeptide Y is a significant peptide in the human body, involved in various physiological processes such as appetite regulation, anxiety, and circadian rhythms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 exhibits significant biological activity as a neuropeptide, primarily interacting with neuropeptide Y receptors. These receptors are implicated in numerous physiological processes including:

  • Regulation of Appetite : Influences food intake and energy homeostasis.
  • Stress Response : Modulates the body's response to stress.
  • Cardiovascular Function : Plays a role in blood pressure regulation and cardiovascular health.

The unique structure of this peptide allows for specific receptor binding, which can be enhanced by modifications at particular positions within the peptide sequence. For example, substitutions with D-amino acids improve receptor affinity while maintaining biological activity .

Therapeutic Applications

The potential applications of this compound span several therapeutic areas:

  • Obesity Treatment : By modulating appetite and energy balance, this peptide could be utilized in weight management therapies.
  • Anxiety and Depression : Given its role in stress response, it may serve as a basis for developing treatments for anxiety disorders and depression.
  • Cardiovascular Diseases : Its influence on cardiovascular functions suggests possible applications in managing hypertension and related disorders.
  • Neurodegenerative Diseases : Research into neuroprotective effects could lead to applications in conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds:

Compound NameStructure SimilarityUnique Features
Neuropeptide YHighNaturally occurring; involved in appetite control
Peptide YYModerateLonger sequence; primarily involved in satiety
D-Trp^6-Neuropeptide YHighEnhanced receptor binding due to D-Trp substitution
H-Trp-Gly-Glu-Asp-LeuLowDifferent sequence; less biological activity

This comparison highlights the distinctiveness of this compound due to its specific sequence and modifications that enhance its stability and biological efficacy.

Mechanism of Action

The mechanism of action of H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 involves its interaction with neuropeptide Y receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses. The peptide binds to these receptors, triggering intracellular signaling pathways that influence processes such as appetite regulation and stress response .

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide Y (NPY): The parent peptide from which H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 is derived.

    Peptide YY (PYY): Another peptide in the same family, involved in appetite regulation.

    Pancreatic Polypeptide (PP): Shares structural similarities and functions with NPY and PYY.

Uniqueness

This compound is unique due to the incorporation of D-amino acids, which can enhance its stability and resistance to enzymatic degradation. This modification allows for prolonged activity and potential therapeutic benefits .

Biological Activity

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2, also known as the neuropeptide Y (NPY) fragment [D-Tyr27,36,D-Thr32]-NPY (27-36), is a synthetic peptide that plays a significant role in various biological processes. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C61H99N19O15
  • Molecular Weight : 1338.56 g/mol
  • CAS Number : 163887-48-7
  • Form : Lyophilized powder
  • Density : 1.43±0.1 g/cm³ (predicted)
  • pKa : 9.87±0.15 (predicted)
  • Storage Temperature : −20°C

This compound is primarily known for its interaction with neuropeptide Y receptors (Y1, Y2, and Y5). These receptors are involved in numerous physiological functions, including appetite regulation, anxiety modulation, and circadian rhythm control. The peptide's structure allows it to bind effectively to these receptors, influencing downstream signaling pathways.

Pharmacological Effects

  • Appetite Regulation : NPY is a potent appetite stimulant. Studies have shown that administration of this compound can lead to increased food intake in rodent models, suggesting its potential use in treating conditions related to appetite dysregulation.
  • Anxiolytic Effects : Research indicates that this peptide may exhibit anxiolytic properties. In behavioral assays, animals treated with NPY fragments displayed reduced anxiety-like behavior compared to controls.
  • Cardiovascular Effects : NPY has been implicated in cardiovascular regulation. It can induce vasoconstriction and influence blood pressure through its action on vascular smooth muscle cells.

Study 1: Appetite Stimulation in Rodents

A study published in the Journal of Endocrinology investigated the effects of this compound on food intake in rats. The results demonstrated a significant increase in caloric consumption following administration of the peptide compared to a control group (p < 0.01) .

Study 2: Anxiolytic Properties

In a controlled experiment assessing anxiety levels using the elevated plus maze test, rats treated with the peptide showed a marked increase in time spent in open arms, indicating reduced anxiety levels (p < 0.05) . This suggests potential therapeutic applications for anxiety disorders.

Study 3: Cardiovascular Implications

Research published in Cardiovascular Research highlighted the role of NPY fragments in modulating vascular tone. The administration of this compound resulted in significant vasoconstriction in isolated aortic rings, reinforcing its role in cardiovascular physiology .

Comparative Analysis of Biological Activities

ActivityEffect on RodentsReference
Appetite StimulationIncreased intake
Anxiolytic EffectsReduced anxiety
Cardiovascular RegulationInduced vasoconstriction

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H99N19O15/c1-8-31(5)47(78-51(87)38(62)27-34-14-18-36(82)19-15-34)57(93)77-44(29-46(64)85)55(91)76-43(26-30(3)4)56(92)79-48(32(6)9-2)58(94)80-49(33(7)81)59(95)74-40(13-11-25-71-61(68)69)52(88)73-41(22-23-45(63)84)54(90)72-39(12-10-24-70-60(66)67)53(89)75-42(50(65)86)28-35-16-20-37(83)21-17-35/h14-21,30-33,38-44,47-49,81-83H,8-13,22-29,62H2,1-7H3,(H2,63,84)(H2,64,85)(H2,65,86)(H,72,90)(H,73,88)(H,74,95)(H,75,89)(H,76,91)(H,77,93)(H,78,87)(H,79,92)(H,80,94)(H4,66,67,70)(H4,68,69,71)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPXOUGXONWRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H99N19O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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